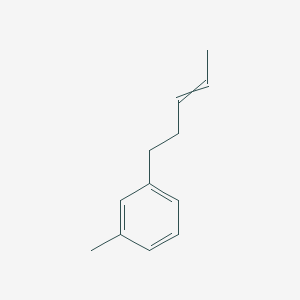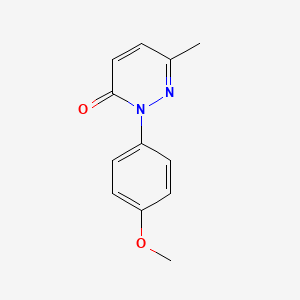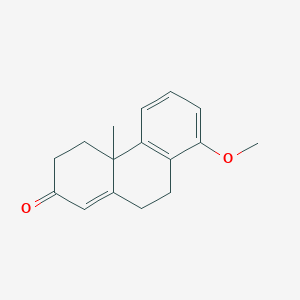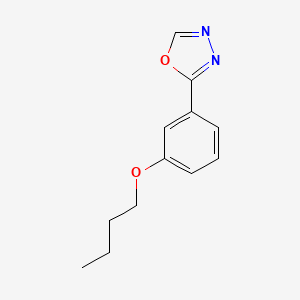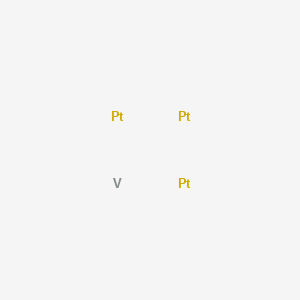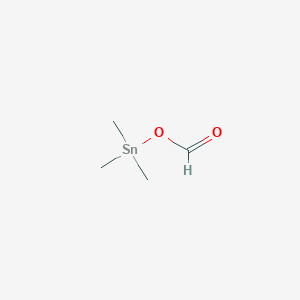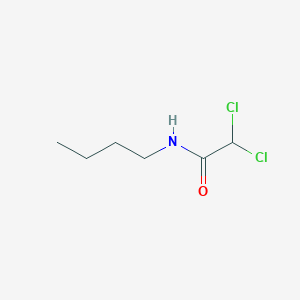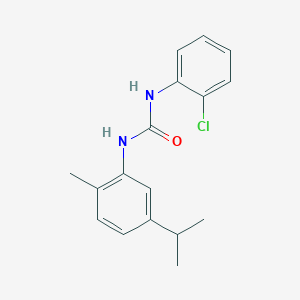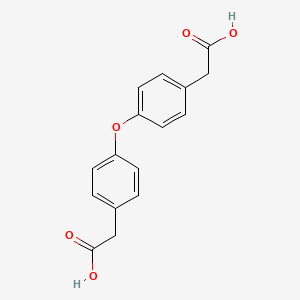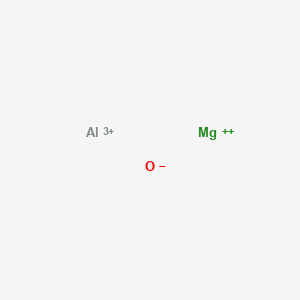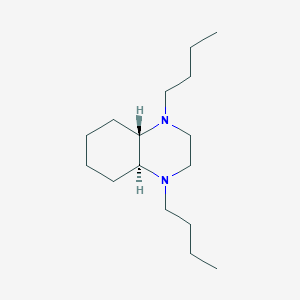
1,4-Dibutyldecahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibutyldecahydroquinoxaline is a chemical compound belonging to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutyldecahydroquinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One common method is the reaction of 1,2-butanediamine with 1,2-butanedione under reflux conditions in the presence of an acid catalyst. This reaction leads to the formation of the quinoxaline ring system, followed by hydrogenation to obtain the decahydroquinoxaline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibutyldecahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using halogens or alkylating agents.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Decahydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the reagents used.
Applications De Recherche Scientifique
1,4-Dibutyldecahydroquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial and antitumor agent.
Industry: Used in the development of new materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1,4-Dibutyldecahydroquinoxaline involves its interaction with various molecular targets. In antimicrobial applications, the compound may disrupt bacterial cell walls and membranes, leading to cell lysis. In anticancer applications, it may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing oxidative damage to cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound with a similar core structure but without the butyl and hydrogenated modifications.
1,4-Dihydroquinoxaline: A partially hydrogenated derivative with different biological activities.
Quinoxaline N-oxides: Oxidized derivatives with enhanced antimicrobial properties.
Uniqueness
1,4-Dibutyldecahydroquinoxaline is unique due to its fully hydrogenated quinoxaline ring and butyl substituents, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
5467-34-5 |
|---|---|
Formule moléculaire |
C16H32N2 |
Poids moléculaire |
252.44 g/mol |
Nom IUPAC |
(4aS,8aS)-1,4-dibutyl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline |
InChI |
InChI=1S/C16H32N2/c1-3-5-11-17-13-14-18(12-6-4-2)16-10-8-7-9-15(16)17/h15-16H,3-14H2,1-2H3/t15-,16-/m0/s1 |
Clé InChI |
UYPHWUXYKSXDIF-HOTGVXAUSA-N |
SMILES isomérique |
CCCCN1CCN([C@@H]2[C@@H]1CCCC2)CCCC |
SMILES canonique |
CCCCN1CCN(C2C1CCCC2)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


